molecular formula C23H33N5O B609682 NUCC-390 CAS No. 1060524-97-1

NUCC-390

Cat. No.: B609682
CAS No.: 1060524-97-1
M. Wt: 395.551
InChI Key: QUEIKILOAGDRRO-UHFFFAOYSA-N
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Description

NUCC-390 is a novel small-molecule agonist of the CXCR4 receptor. This compound has gained attention due to its ability to promote nerve functional recovery following neurodegeneration. It acts similarly to the natural ligand CXCL12α, facilitating axonal growth and functional recovery from paralysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NUCC-390 involves a series of chemical reactions designed to produce a compound with high affinity and selectivity for the CXCR4 receptor. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NUCC-390 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

NUCC-390 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the CXCR4 receptor and its signaling pathways.

    Biology: Facilitates the study of nerve regeneration and neurodegenerative diseases.

    Medicine: Potential therapeutic agent for conditions involving nerve damage and neurodegeneration.

    Industry: Used in the development of new drugs targeting the CXCR4 receptor .

Mechanism of Action

NUCC-390 exerts its effects by binding to the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes. Upon binding, this compound activates the receptor, leading to the internalization of the receptor and subsequent activation of downstream signaling pathways. These pathways promote axonal growth and functional recovery from nerve damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and affinity for the CXCR4 receptor, as well as its ability to promote nerve regeneration and functional recovery. Unlike other compounds, this compound acts as an agonist, mimicking the natural ligand CXCL12α, and has shown promising results in preclinical studies .

Properties

IUPAC Name

piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEIKILOAGDRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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